molecular formula C12H12N2O2S B11534256 2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide

2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B11534256
M. Wt: 248.30 g/mol
InChI Key: SSVODCKUPZTCRC-UHFFFAOYSA-N
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Description

2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-methoxy-3-methylbenzoic acid with thiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide.

    Reduction: Formation of 2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may also contribute to the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(1,3-thiazol-2-yl)benzamide
  • 4-methoxy-N-(1,3-thiazol-2-yl)benzamide
  • 2,3-dimethyl-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide is unique due to the specific positioning of the methoxy and methyl groups on the benzamide ring. This unique structure may result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H12N2O2S/c1-8-4-3-5-9(10(8)16-2)11(15)14-12-13-6-7-17-12/h3-7H,1-2H3,(H,13,14,15)

InChI Key

SSVODCKUPZTCRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NC=CS2)OC

Origin of Product

United States

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